3-(3-Bromophenyl)-1-ethylpyrrolidine
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Overview
Description
3-(3-Bromophenyl)-1-ethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a bromine atom attached to the phenyl ring, which is further connected to an ethyl-substituted pyrrolidine ring. The presence of the bromine atom and the pyrrolidine ring makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-ethylpyrrolidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves Friedel–Crafts acylation followed by cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-ethylpyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide for oxidation.
Reduction: Lithium aluminum hydride or sodium borohydride for reduction.
Coupling: Palladium catalysts and boron reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-(3-Bromophenyl)-1-ethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of materials and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-ethylpyrrolidine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-ethylpyrrolidine: Similar structure but with the bromine atom at the para position.
3-(3-Bromophenyl)-1-methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group.
3-(3-Bromophenyl)-1-ethylpiperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring .
Uniqueness
3-(3-Bromophenyl)-1-ethylpyrrolidine is unique due to the specific positioning of the bromine atom and the ethyl group on the pyrrolidine ring. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
1263280-03-0 |
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Molecular Formula |
C12H16BrN |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-ethylpyrrolidine |
InChI |
InChI=1S/C12H16BrN/c1-2-14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9H2,1H3 |
InChI Key |
ZKLFJQPUTPGIOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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